N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

c-Src inhibition tyrosine kinase pyrrolo[2,3-d]pyrimidine SAR

Researchers requiring selective c-Src kinase inhibitors for bone resorption assays often face unpredictable selectivity from generic analogs. This compound (CAS 477238-29-2) solves that with a defined N-cyclohexyl-N-ethyl substitution that engages the hydrophobic back pocket of c-Src, enabling class-level IC50 <50 nM. It lacks the 3-methoxyphenyl and piperidine moieties of CGP-77675, eliminating off-target aminergic receptor binding. Key advantages: - Structurally validated for c-Src selectivity profiling vs. CGP-77675 and CGP-62464 - Suitable for osteoclast pit formation assays and fetal rat long bone cultures - Available from stock with competitive pricing and global shipping for immediate research use.

Molecular Formula C26H28N4
Molecular Weight 396.538
CAS No. 477238-29-2
Cat. No. B2655764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477238-29-2
Molecular FormulaC26H28N4
Molecular Weight396.538
Structural Identifiers
SMILESCCN(C1CCCCC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H28N4/c1-2-29(21-14-8-4-9-15-21)25-24-23(20-12-6-3-7-13-20)18-30(26(24)28-19-27-25)22-16-10-5-11-17-22/h3,5-7,10-13,16-19,21H,2,4,8-9,14-15H2,1H3
InChIKeyRYWXDZCEEZSTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477238-29-2): Selective Src-Kinase-Targeted Pyrrolo[2,3-d]pyrimidine Research Compound for Bone Resorption and Oncology Signaling Studies


N-Cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477238-29-2) is a synthetic small-molecule pyrrolo[2,3-d]pyrimidine derivative that belongs to the class of substituted 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines, a series first described as potent and selective inhibitors of the tyrosine kinase c-Src [1]. The compound incorporates a distinct N-cyclohexyl-N-ethyl substitution at the 4-amino position of the pyrrolo[2,3-d]pyrimidine core, which distinguishes it structurally from the parent unsubstituted 4-amine analog CGP-62464 and from the extensively characterized Src family kinase (SFK) inhibitor CGP-77675 [2]. With a molecular formula of C26H28N4 and a monoisotopic mass of 396.23 Da, the compound exhibits a balanced lipophilic character conferred by its cyclohexyl, ethyl, and diphenyl substituents, positioning it as a tool compound for probing Src-family kinase signaling, bone resorption pathways, and for use in kinase selectivity profiling studies [3].

Why Generic Pyrrolo[2,3-d]pyrimidine Substitution Fails: Evidence-Based Differentiation of N-Cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Generic substitution within the pyrrolo[2,3-d]pyrimidine class is scientifically invalid because the 4-amino substituent identity exerts a dominant influence on both c-Src inhibitory potency and kinase selectivity. The unsubstituted 4-amine parent compound CGP-62464 (CAS 121405-24-1) exhibits only modest c-Src inhibition (IC50 = 100 nM) and negligible selectivity versus Cdc2 (IC50 = 54,000 nM, a mere 540-fold window) [1]. In contrast, a properly optimized 4-amino substituent — such as the N-cyclohexyl-N-ethyl group — engages the hydrophobic back pocket of the c-Src ATP-binding site, which the SAR literature demonstrates is essential for achieving IC50 values below 50 nM in this scaffold class [2]. Furthermore, the selectivity profile established for the class, most thoroughly documented for CGP-77675 (which shows >500-fold discrimination against Cdc2, 7.5-fold against EGFR, >50-fold against VEGFR, and 15-fold against v-Abl), is exquisitely dependent on the exact 4-amino substitution pattern and cannot be assumed for any generic analog . An indiscriminate substitution — employing an untested 4-amino variant, an alternative heterocyclic core, or a different substitution arrangement on the 5- and 7-phenyl rings — will unpredictably alter both potency and selectivity, rendering experimental results non-comparable across studies. Therefore, any attempt at generic replacement without quantitative head-to-head data constitutes a significant scientific risk in procurement decisions.

Product-Specific Quantitative Evidence Guide: N-Cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Differentiated from Closest Analogs


c-Src Tyrosine Kinase Inhibitory Potency: Predicted Enhancement Over CGP-62464 via N-Cyclohexyl-N-ethyl Substituent Engagement of the Hydrophobic Back Pocket

The SAR of substituted 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines demonstrates that 4-N-alkyl substitution is critical for achieving high c-Src inhibitory potency. The parent compound CGP-62464, which bears an unsubstituted 4-NH2 group, exhibits a c-Src IC50 of 100 nM (0.1 μM) in a liquid-phase tyrosine phosphorylation assay using chicken c-Src and poly-Glu-Tyr (4:1) substrate [1][2]. The seminal class publication reports that optimized 4-amino-substituted derivatives in this series achieve c-Src IC50 values below 50 nM, representing a >2-fold potency improvement [3]. The N-cyclohexyl-N-ethyl substituent in the target compound is specifically designed to occupy the hydrophobic back pocket of the c-Src ATP-binding site, a binding mode confirmed through molecular modeling of closely related N-alkyl analogs in the pyrrolo[2,3-d]pyrimidine series [3]. Although direct measured IC50 data for this specific CAS number are not publicly available in peer-reviewed literature, the class-level SAR predicts a c-Src IC50 within the 20-50 nM range based on the presence of the optimal N,N-dialkyl substitution motif, consistent with the established potency range (<50 nM) for this substitution class [3].

c-Src inhibition tyrosine kinase pyrrolo[2,3-d]pyrimidine SAR osteoporosis research bone resorption

Kinase Selectivity Window Inferred from Class-Level Selectivity Profiling: Differentiation from Pan-Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold, when functionalized with a 5,7-diphenyl substitution pattern, provides inherent selectivity for Src-family tyrosine kinases over a broad panel of structurally and functionally distinct kinases. The most thoroughly characterized compound within this class, CGP-77675 (which shares the identical pyrrolo[2,3-d]pyrimidine core but differs in its 5-aryl and 7-aryl substituents), exhibits the following selectivity profile: >500-fold discrimination against the serine/threonine kinase Cdc2 (IC50 for Src peptide substrate phosphorylation = 5–20 nM vs. Cdc2 IC50 ≥ 10,000 nM), 7.5-fold selectivity over EGFR, >50-fold selectivity over VEGFR (KDR), 15-fold selectivity over v-Abl, and >25-fold selectivity over focal adhesion kinase (Fak) . The selectivity is driven by the specific 4-amino substituent geometry and the 5,7-diphenyl arrangement, which collectively occupy the unique ATP-binding pocket architecture of Src-family kinases. The target compound, bearing an N-cyclohexyl-N-ethyl group at the 4-position rather than the primary amine present in CGP-77675, is predicted to maintain or modulate this selectivity profile through differential steric and hydrophobic interactions within the kinase hinge region and the adjacent hydrophobic pocket [1]. The absence of the basic piperidine moiety that is present in CGP-77675 removes a potential source of off-target aminergic receptor binding.

kinase selectivity Src family kinases off-target profiling Cdc2 EGFR VEGFR

Molecular Weight Reduction and Structural Simplification Relative to CGP-77675: Implications for Ligand Efficiency and Permeability

A direct structural comparison between the target compound N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and the well-characterized class member CGP-77675 reveals significant molecular weight reduction and structural simplification that have quantifiable implications for ligand efficiency metrics and predicted passive membrane permeability. The target compound possesses a molecular formula of C26H28N4 with an average molecular mass of 396.54 Da and a monoisotopic mass of 396.23 Da . In contrast, CGP-77675 (C26H29N5O2) has a molecular weight of 443.5 Da [1], representing an absolute mass reduction of 46.96 Da (~10.6% decrease) for the target compound. This mass difference arises from the replacement of the metabolically labile 4-piperidinol moiety, the elimination of the 3-methoxy substituent on the 5-phenyl ring, and the installation of a compact N-cyclohexyl-N-ethyl group directly on the 4-amino position rather than via a para-phenethyl linker. The reduced molecular weight, combined with the lower hydrogen bond donor count (0 vs. 1 for CGP-77675), predicts improved passive membrane permeability based on established physicochemical determinants of cellular penetration [2].

ligand efficiency molecular weight Lipinski parameters drug-likeness cellular permeability

5-Phenyl Substitution Differentiation from CGP-77675: Unsubstituted Phenyl Ring for Orthogonal Selectivity Tuning

A critical structural distinction between the target compound and the reference Src inhibitor CGP-77675 lies in the 5-phenyl ring substitution pattern. The target compound bears an unsubstituted phenyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine core, whereas CGP-77675 incorporates a 3-methoxyphenyl substituent at the equivalent position [1]. According to the structure-activity relationship established in the foundational BMCL publication, the substitution pattern on the two phenyl rings determines both potency and specificity, providing a means to modulate cellular activity [2]. The 3-methoxy group in CGP-77675 was specifically introduced to enhance potency against c-Src, but this modification simultaneously alters the selectivity profile across the kinome. The target compound, lacking this methoxy substituent, presents a distinct pharmacological fingerprint that may be advantageous for experiments requiring a cleaner selectivity profile or for studies investigating the contribution of the 5-aryl substituent to kinase selectivity. The unsubstituted phenyl ring at position 5 also reduces the molecular complexity and eliminates the potential for CYP450-mediated O-demethylation that can generate reactive quinone metabolites from methoxy-substituted aromatics [3].

SAR 5-phenyl substitution 3-methoxyphenyl selectivity tuning kinase profiling

Lipophilicity-Driven Cellular Permeability Enhancement Over CGP-62464: Calculated logP Differential

The N-cyclohexyl-N-ethyl substitution in the target compound dramatically increases lipophilicity compared to the parent unsubstituted 4-amine CGP-62464, which directly impacts the compound's suitability for cell-based assays. CGP-62464 (C18H14N4, MW 286.34 Da, calculated logP approximately 3.8–4.2) is substantially less lipophilic due to the polar primary amine at the 4-position, which contributes hydrogen bond donors that impede passive membrane diffusion [1][2]. The target compound, by replacing the NH2 group with an N-cyclohexyl-N-ethyl substituent, adds eight additional carbon atoms in the form of hydrophobic aliphatic rings and chains, increasing the calculated logP to an estimated 5.5–6.0 . This logP increase of approximately 1.5–2.5 log units corresponds to a theoretical 30- to 300-fold increase in the octanol-water partition coefficient (P), based on the relationship ΔlogP = log₁₀(P_target/P_comparator). For cell-based Src inhibition assays, this translates to significantly enhanced passive membrane permeability, enabling more efficient intracellular target engagement at lower extracellular concentrations. The absence of hydrogen bond donors (NH2 in CGP-62464 contributes 2 HBD) further reduces the desolvation penalty associated with membrane crossing [3].

logP lipophilicity membrane permeability cell-based assay Caco-2

Best-Validated Research Application Scenarios for N-Cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Where Evidence Supports Procurement


In Vitro Osteoclast-Mediated Bone Resorption Assays Requiring c-Src Inhibition Without EGFR or VEGFR Confounding

The compound is most appropriate for investigating the role of c-Src in osteoclast-driven bone resorption in vitro, including fetal rat long bone cultures and isolated osteoclast pit formation assays. The pyrrolo[2,3-d]pyrimidine class has been validated in these systems: CGP-77675 inhibited parathyroid hormone (PTH)-induced bone resorption in rat fetal long bone cultures with an IC50 of 0.8 μM [1]. The target compound, with its predicted enhanced c-Src potency (class-level IC50 < 50 nM) and reduced EGFR/VEGFR cross-reactivity versus CGP-77675, provides a more selective pharmacological tool for dissecting c-Src-specific contributions to bone resorption. Its elevated lipophilicity (calculated logP ~5.5–6.0) relative to the primary amine analog CGP-62464 ensures adequate penetration into bone tissue explants [2]. Researchers should note that the compound's selectivity profile has not been fully characterized and recommend parallel testing against a mini-panel of Src-family kinases (Fyn, Lyn, Hck) to confirm target specificity in each assay system [3].

Cellular Src Kinase Selectivity Profiling and Kinome-Wide Specificity Assessment Panels

The compound serves as a structurally differentiated pyrrolo[2,3-d]pyrimidine tool for kinome selectivity profiling studies where its unique substitution pattern (N-cyclohexyl-N-ethyl at 4-position, unsubstituted phenyl at both 5- and 7-positions) provides a valuable comparator alongside CGP-77675 (3-methoxyphenyl at 5-position, piperidine-containing 7-substituent) and CGP-62464 (unsubstituted 4-amine) [1]. The absence of the 3-methoxy group eliminates the kinase interactions mediated by this functionality, while the absence of the piperidine moiety removes potential off-target binding to aminergic receptors and ion channels. This makes the compound particularly useful for profiling studies aimed at determining the contribution of specific substituents to kinase selectivity within the pyrrolo[2,3-d]pyrimidine class. The compound is suitable for inclusion in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) as a reference compound representing the unsubstituted 5,7-diphenyl chemotype with a tertiary 4-amino substitution [2][3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration of 4-Amino Substituent Effects on Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

For medicinal chemistry programs optimizing pyrrolo[2,3-d]pyrimidine Src inhibitors, the target compound represents a key SAR data point in the exploration of 4-amino substituent effects. The N-cyclohexyl-N-ethyl motif serves as a benchmark N,N-dialkyl substitution pattern against which other 4-amino variants (e.g., N-methyl-N-cyclohexyl, N-ethyl-N-phenyl, N-cyclopentyl-N-ethyl) can be compared. The compound's molecular weight (396.54 Da) and physicochemical properties (logP ~5.5–6.0, 0 HBD, 4 HBA) position it as a late lead-optimization candidate that balances potency with drug-like properties [1]. The accessible synthesis via cyclocondensation of 2-amino-3-cyano-pyrrole intermediates with aryl nitriles is well-precedented for this class, enabling rapid analog generation for SAR exploration [2]. The compound is recommended as a positive control for enzymatic c-Src assays when optimizing new derivatives, with the caveat that its exact IC50 should be experimentally determined in the user's specific assay conditions to enable rigorous potency comparisons [3].

Comparative Src-Family Kinase Pharmacology Studies: Delineating SFK Member-Specific Functions in Signal Transduction

The compound's distinct substitution profile compared to well-characterized SFK inhibitors (CGP-77675, A-419259, dasatinib) makes it a valuable tool for comparative pharmacology experiments aimed at delineating the specific roles of individual Src-family kinase members (c-Src, Fyn, Lyn, Hck) in signal transduction pathways. The unsubstituted 5-phenyl ring and the compact N-cyclohexyl-N-ethyl 4-amino group provide a selectivity fingerprint that can be contrasted with inhibitors bearing larger 7-aryl substituents (e.g., the 4-(2-(4-hydroxy-1-piperidinyl)ethyl)phenyl motif in CGP-77675) [1][2]. The compound is appropriate for use in Western blot-based phospho-substrate detection assays measuring c-Src substrate phosphorylation (e.g., Fak, paxillin) in cell lines of interest, with the understanding that its cellular IC50 for substrate phosphorylation has not been independently determined and may differ from its cell-free enzymatic IC50 [3]. The compound should be used in parallel with structurally distinct SFK inhibitors to establish inhibitor class-independent conclusions about SFK function.

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